Sodium butyrate-1-13C

Vue d'ensemble

Description

Sodium butyrate-1-13C is a labeled compound where the carbon-1 position of the butyrate molecule is replaced with the carbon-13 isotope. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes. Sodium butyrate itself is a short-chain fatty acid that plays a significant role in various biological functions, including gene expression regulation and anti-inflammatory effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of sodium butyrate-1-13C typically involves the reaction of butyric acid-1-13C with sodium hydroxide. The process can be summarized as follows:

Reactants: Butyric acid-1-13C and sodium hydroxide.

Reaction: The butyric acid-1-13C is added dropwise to an aqueous solution of sodium hydroxide.

Conditions: The reaction is carried out at room temperature with constant stirring until the reaction is complete.

Product Isolation: The resulting this compound is then isolated by evaporating the water and drying the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Bulk Reactants: Large quantities of butyric acid-1-13C and sodium hydroxide.

Reaction Vessels: Industrial reactors with efficient mixing and temperature control.

Purification: The product is purified using techniques such as crystallization or distillation to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Sodium butyrate-1-13C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce carbon dioxide and water.

Reduction: It can be reduced to form butanol.

Substitution: It can participate in nucleophilic substitution reactions to form esters and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.

Major Products

Oxidation: Carbon dioxide and water.

Reduction: Butanol.

Substitution: Various esters and derivatives depending on the reagents used.

Applications De Recherche Scientifique

Metabolic Studies

Sodium butyrate-1-13C is extensively used in metabolic tracing studies to understand how butyrate is utilized in biological systems. It serves as a tracer to monitor the incorporation of carbon into metabolic pathways.

Case Study: Drosophila Metabolism

A study investigated the incorporation of this compound into central metabolism in Drosophila melanogaster. The results indicated a rapid increase in oxygen consumption and a significant incorporation of labeled carbon into metabolites such as butyryl-CoA and acetyl-CoA. This demonstrates the compound's utility in studying energy metabolism and fatty acid oxidation pathways in model organisms .

Gut Health and Inflammatory Bowel Disease (IBD)

Sodium butyrate is known for its beneficial effects on gut health, particularly in conditions like IBD. The 13C-labeled form allows researchers to track its absorption and metabolic effects more accurately.

Case Study: Oral Formulation for IBD

A clinical trial developed a new oral formulation of this compound for targeted release in the ileo-cecal region and colon. The study involved administering coated tablets to healthy subjects and Crohn’s disease patients. Results showed that the formulation effectively delayed butyrate release, ensuring it reached the target area for therapeutic action. This approach could improve treatment strategies for IBD by optimizing butyrate delivery .

Obesity Research

Recent studies have highlighted sodium butyrate's role in obesity management. Supplementation with sodium butyrate has been shown to mitigate weight gain and improve metabolic profiles in animal models.

Data Table: Effects of Sodium Butyrate on Obesity Models

These findings suggest that this compound could be pivotal in developing dietary interventions for obesity.

Cancer Research

Sodium butyrate has been investigated for its potential anti-cancer properties, particularly its role in histone acetylation and gene expression modulation.

Case Study: Histone Acetylation

In vitro studies using Caco2 cells demonstrated that this compound could enhance histone acetylation, influencing gene expression related to cell proliferation and apoptosis. This application is crucial for understanding how dietary components can affect cancer progression and treatment responses .

Nutritional Applications

The compound is also explored for its role in nutrition, particularly regarding gut microbiota modulation and short-chain fatty acid production.

Case Study: Microbiota Interaction

Research has shown that supplementation with sodium butyrate can alter gut microbiota composition favorably, promoting the growth of beneficial bacteria while inhibiting pathogenic strains. This interaction is essential for maintaining gut health and preventing dysbiosis .

Mécanisme D'action

Sodium butyrate-1-13C exerts its effects primarily through the inhibition of histone deacetylases (HDACs). This inhibition leads to histone hyperacetylation, which alters chromatin structure and promotes gene expression. The molecular targets include HDAC1, HDAC2, and HDAC3. Additionally, butyrate influences various signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium butyrate-1,2-13C2: Another labeled form of sodium butyrate with carbon-13 isotopes at both the carbon-1 and carbon-2 positions.

Sodium butyrate-13C4: Labeled with carbon-13 at all four carbon positions.

Uniqueness

Sodium butyrate-1-13C is unique due to its specific labeling at the carbon-1 position, making it particularly useful for tracing metabolic pathways that involve the initial carbon of the butyrate molecule. This specificity allows for detailed studies of biochemical processes and metabolic flux .

Activité Biologique

Sodium butyrate-1-13C is a stable isotope-labeled form of sodium butyrate, a short-chain fatty acid (SCFA) that plays a crucial role in various biological processes. This article explores its biological activity, focusing on its metabolic effects, therapeutic potential, and mechanisms of action, supported by data tables and case studies.

Overview of Sodium Butyrate

Sodium butyrate is known for its role as a histone deacetylase (HDAC) inhibitor, which influences gene expression by altering chromatin structure. It is produced in the colon through fermentation of dietary fibers by gut microbiota and has been studied for its effects on metabolic health, inflammation, and gut health.

- Histone Deacetylase Inhibition : Sodium butyrate acts primarily as an HDAC inhibitor, leading to increased acetylation of histones and modulation of gene expression related to metabolism and inflammation .

- Metabolic Regulation : It stimulates the expression of fibroblast growth factor 21 (FGF21), which enhances fatty acid oxidation and ketogenesis in the liver . This effect is mediated through the inhibition of HDAC3, which suppresses peroxisome proliferator-activated receptor-alpha (PPAR-α) function.

- Oxidative Stress Reduction : Sodium butyrate has been shown to alleviate oxidative stress by inhibiting pathways such as PI3K/Akt/NF-κB, which are involved in inflammation and autophagy activation .

Case Studies

1. Ulcerative Colitis Treatment : A case study highlighted the use of sodium butyrate therapy in a patient with treatment-resistant ulcerative colitis. After administration of sodium butyrate, significant improvements were observed in bowel frequency and symptom relief compared to previous treatments like corticosteroids .

2. Crohn’s Disease Patients : A study involving a new oral formulation of this compound demonstrated effective release in the ileo-caecal region and colon. The formulation showed delayed release compared to uncoated tablets, indicating potential therapeutic benefits for patients with inflammatory bowel disease .

Experimental Data

Biological Activity Data

Recent studies have quantified the biological activity of this compound through various experimental setups:

- Absorption Kinetics : The absorption rate was evaluated using 13CO2 breath tests post-administration. Results indicated that the coated formulation allowed for sustained release over several hours, enhancing its therapeutic potential in gastrointestinal conditions .

- Inflammation Modulation : In vitro studies demonstrated that sodium butyrate significantly inhibited autophagy and NLRP3 inflammasome activation in THP-1 cells exposed to advanced glycation end products (AGEs), highlighting its role in reducing cellular inflammation .

Propriétés

IUPAC Name |

sodium;(113C)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i4+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-VZHAHHFWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

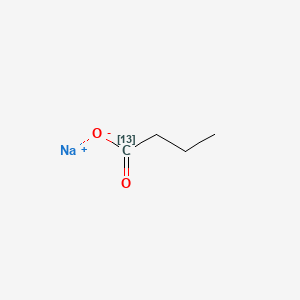

Isomeric SMILES |

CCC[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635809 | |

| Record name | Sodium (1-~13~C)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62601-04-1 | |

| Record name | Butanoic acid-1-13C-acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062601041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (1-~13~C)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62601-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.